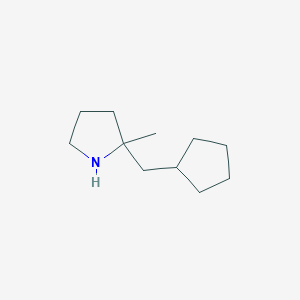

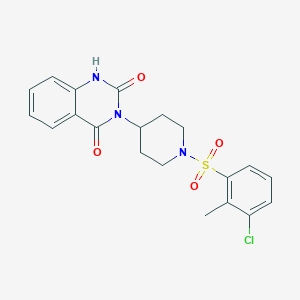

![molecular formula C14H11BrN2 B2923222 2-(4-溴苯基)-7-甲基咪唑并[1,2-a]吡啶 CAS No. 838-32-4](/img/structure/B2923222.png)

2-(4-溴苯基)-7-甲基咪唑并[1,2-a]吡啶

描述

“2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 . This compound is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. For example, one method involves the reaction of new pyridine-containing dibromo compounds with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis

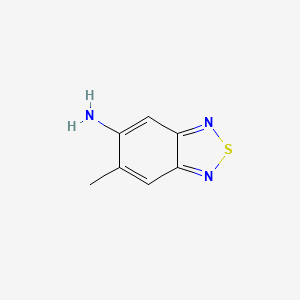

The molecular structure of “2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” includes a bromophenyl group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of this compound isBrc1ccc(cc1)-c2cn3ccccc3n2 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can undergo various types of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 216-220 °C . Its density, boiling point, and other physical and chemical properties were not found in the search results.科学研究应用

Here is a comprehensive analysis of the scientific research applications of “2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine”:

Pharmaceuticals

This compound serves as an important raw material and intermediate in the synthesis of various pharmaceuticals. It has shown a broad range of pharmacological activities, including antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, hypnotic (zolpidem), anxiolytic (alpidem), and anti-HIV (GSK812397) properties .

Catalysis

It has been used in catalytic processes to enhance chemical reactions, particularly in coupling reactions of aryl chlorides containing hydroxymethyl groups .

Medicinal Chemistry

Imidazo[1,2-a]pyridines have significant applications in medicinal chemistry with potent activity against a wide spectrum of infectious agents .

Organic Synthesis

The direct functionalization of this scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives through radical reactions and transition metal catalysis .

安全和危害

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .

Result of Action

A similar compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine may have similar effects.

属性

IUPAC Name |

2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSTHGPBTXVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320233 | |

| Record name | 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801250 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | |

CAS RN |

838-32-4 | |

| Record name | 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

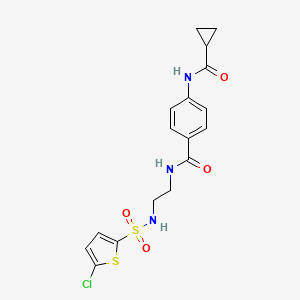

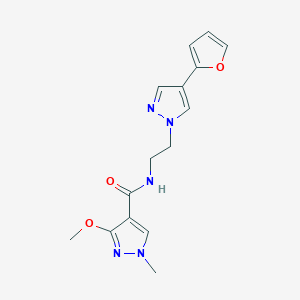

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)

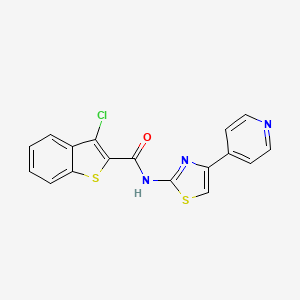

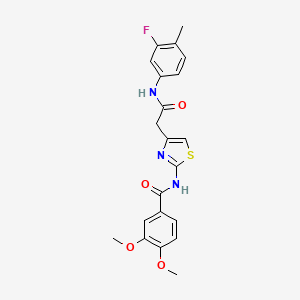

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

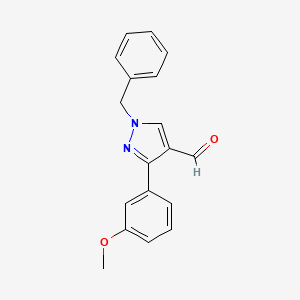

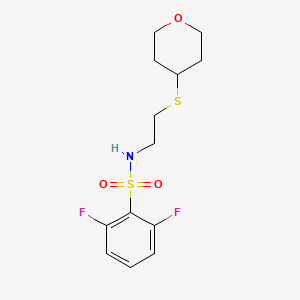

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)